(4-(m-Tolyloxy)phenyl)boronic acid CAS number and properties
(4-(m-Tolyloxy)phenyl)boronic acid CAS number and properties
Executive Summary
(4-(m-Tolyloxy)phenyl)boronic acid (CAS 1029438-39-8) is a specialized organoboron intermediate critical to the synthesis of biaryl ether scaffolds in medicinal chemistry. Characterized by a phenoxyphenyl core with a meta-methyl substitution, this reagent serves as a lipophilic building block for installing the 4-(3-methylphenoxy)phenyl motif via Suzuki-Miyaura cross-coupling. This structural motif is frequently employed in the design of kinase inhibitors and nuclear receptor modulators (e.g., FXR agonists) to probe hydrophobic pockets within target proteins. This guide details its physicochemical profile, industrial-grade synthetic protocols, and application in high-fidelity carbon-carbon bond formation.
Part 1: Chemical Identity & Physicochemical Profile
Core Identity
| Property | Specification |
| Chemical Name | (4-(m-Tolyloxy)phenyl)boronic acid |
| CAS Number | 1029438-39-8 |
| Synonyms | 4-(3-Methylphenoxy)phenylboronic acid; [4-(3-methylphenoxy)phenyl]boronic acid |
| Molecular Formula | C₁₃H₁₃BO₃ |
| Molecular Weight | 228.05 g/mol |
| SMILES | Cc1cccc(Oc2ccc(B(O)O)cc2)c1 |
| InChI Key | BICYMQDGXNOCML-UHFFFAOYSA-N |
Physicochemical Properties
| Parameter | Value/Description |
| Physical State | White to off-white powder |
| Melting Point | 216–220 °C (Typical for analogous arylboronic acids) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa | ~8.5–9.0 (Boronic acid moiety) |
| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2–8°C. Hygroscopic.[1] |
| Stability | Susceptible to protodeboronation under strong acidic conditions; forms boroxines (anhydrides) upon dehydration. |
Part 2: Synthetic Pathways
The industrial synthesis of (4-(m-Tolyloxy)phenyl)boronic acid typically proceeds via a Grignard or Lithiation protocol starting from the corresponding aryl bromide. The ether linkage is established first, followed by borylation.
Precursor Synthesis (Ullmann Ether Coupling)
Reaction: 4-Bromo-1-iodobenzene + m-Cresol
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Catalyst: CuI / Ligand (e.g., picolinic acid or phenanthroline)
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Base: Cs₂CO₃ or K₃PO₄
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Solvent: DMF or DMSO, 90–110°C
Borylation Protocol (Cryogenic Lithiation Route)
This method is preferred for high purity and yield, avoiding the formation of biaryl byproducts common in Grignard formation.
Step-by-Step Methodology:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and argon inlet.
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Dissolution: Charge 1-bromo-4-(m-tolyloxy)benzene (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to -78°C using a dry ice/acetone bath.
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Lithiation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 30 minutes. Maintain internal temperature below -70°C.
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Mechanistic Insight: Low temperature prevents the " benzyne" pathway and scrambling of the regiochemistry.
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Borate Trapping: After stirring for 1 hour at -78°C, add Triisopropyl borate (B(OiPr)₃, 1.2 equiv) dropwise.
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Warming: Allow the mixture to warm to room temperature (25°C) over 2–3 hours. The solution typically turns from yellow to a white suspension (boronate complex).
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Hydrolysis: Quench with 2N HCl (aqueous) and stir for 30 minutes to hydrolyze the diisopropyl ester to the free boronic acid.
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Isolation: Extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.[2] Recrystallize from Acetonitrile/Water or Hexane/Ether.
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway from raw materials to the final boronic acid via Ullmann coupling and cryogenic lithiation.
Part 3: Reactivity & Applications[4]
Primary Application: Suzuki-Miyaura Cross-Coupling
This reagent is the standard "nucleophilic partner" for installing the 4-(m-tolyloxy)phenyl group onto heteroaryl halides (chlorides, bromides, iodides).
Standard Protocol (High-Throughput Compatible):
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Reagents: Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv).
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Catalyst: Pd(dppf)Cl₂[2]·DCM or Pd(PPh₃)₄ (3–5 mol%).
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Base: 2M Na₂CO₃ or K₃PO₄ (2–3 equiv).
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Solvent: Dioxane/Water (4:1) or DME/Water.
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Conditions: 80–100°C for 2–12 hours (inert atmosphere).
Mechanistic Causality: The electron-donating ether group on the phenyl ring makes the carbon-boron bond slightly more nucleophilic, facilitating the transmetallation step in the catalytic cycle. However, the meta-methyl group on the distal ring provides steric bulk that can influence binding selectivity in the final protein target without significantly hindering the coupling reaction itself.
Catalytic Cycle Diagram
Caption: The Suzuki-Miyaura catalytic cycle illustrating the entry points for the aryl halide and the boronic acid nucleophile.
Part 4: Handling, Stability & Safety
Stability Profile
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Protodeboronation: Arylboronic acids can undergo hydrolytic cleavage of the C-B bond under high heat or strong acid. Avoid prolonged reflux in acidic media.
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Dehydration: Upon storage, the compound may exist as a mixture of the free acid and the cyclic trimeric anhydride (boroxine). This is reversible; the boroxine hydrolyzes back to the acid under the aqueous basic conditions of the Suzuki coupling.
Safety Protocols (GHS)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
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Sigma-Aldrich. (4-(m-Tolyloxy)phenyl)boronic acid Product Sheet. Link
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
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PubChem.[3] Compound Summary for CID 24882896. National Library of Medicine. Link
